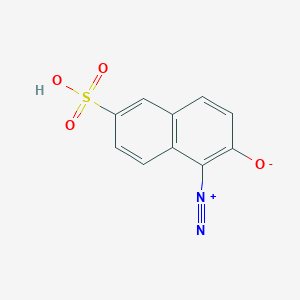
1-Diazonio-6-sulfonaphthalen-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-6-sulfonaphthalen-2-olate is a chemical compound with the molecular formula C10H6N2O4S It is known for its unique structure, which includes a diazonium group and a sulfonate group attached to a naphthalene ring
Méthodes De Préparation
The synthesis of 1-Diazonio-6-sulfonaphthalen-2-olate typically involves the diazotization of 6-amino-2-naphthalenesulfonic acid. The reaction is carried out under acidic conditions, usually with sodium nitrite and hydrochloric acid, to form the diazonium salt. The reaction conditions must be carefully controlled to ensure the stability of the diazonium group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-Diazonio-6-sulfonaphthalen-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted naphthalenes.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines, forming azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Diazonio-6-sulfonaphthalen-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Diazonio-6-sulfonaphthalen-2-olate involves its ability to form stable diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in azo coupling reactions, the compound acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.
Comparaison Avec Des Composés Similaires
1-Diazonio-6-sulfonaphthalen-2-olate can be compared with other diazonium salts and sulfonated naphthalene derivatives. Similar compounds include:
1-Diazonio-4-sulfonaphthalen-2-olate: Another diazonium salt with a sulfonate group, but with different substitution patterns on the naphthalene ring.
2-Diazonio-1-sulfonaphthalen-4-olate: A compound with similar functional groups but different positions on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Propriétés
Numéro CAS |
20680-44-8 |
|---|---|
Formule moléculaire |
C10H6N2O4S |
Poids moléculaire |
250.23 g/mol |
Nom IUPAC |
1-diazonio-6-sulfonaphthalen-2-olate |
InChI |
InChI=1S/C10H6N2O4S/c11-12-10-8-3-2-7(17(14,15)16)5-6(8)1-4-9(10)13/h1-5H,(H-,13,14,15,16) |
Clé InChI |
SELZCHZEHNXKAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2[N+]#N)[O-])C=C1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


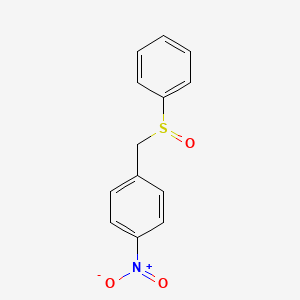
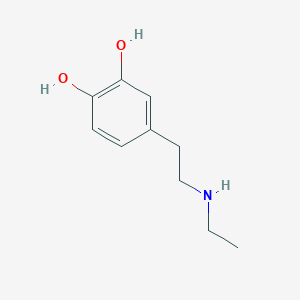

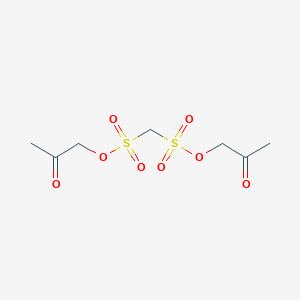
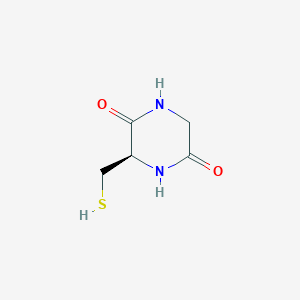
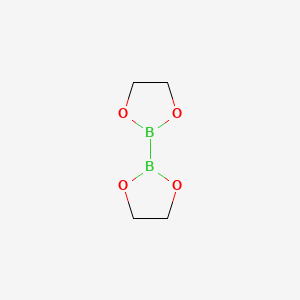
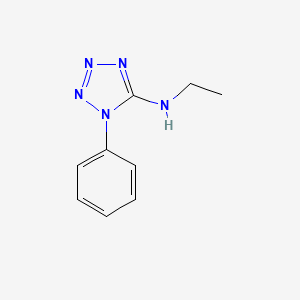



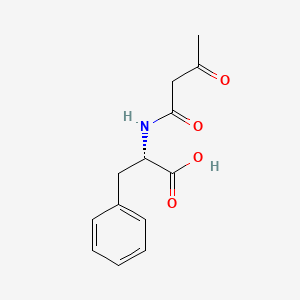


![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
